molecular formula C12H12N2OS B14677469 2-Amino-5-[(2-aminophenyl)sulfanyl]phenol CAS No. 27848-32-4

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol

Katalognummer: B14677469
CAS-Nummer: 27848-32-4
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: RSEPVPPTIDNGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol is an organic compound that features both amino and phenol functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-aminophenyl)sulfanyl]phenol typically involves the reaction of 2-aminophenol with a suitable aryl halide under conditions that promote the formation of a sulfanyl linkage. One common method involves the use of a copper catalyst in the presence of a base, such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-[(2-aminophenyl)sulfanyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminophenol: Shares the amino and phenol functional groups but lacks the sulfanyl linkage.

    4-Aminophenol: Similar structure but with the amino group in a different position.

    2-Amino-4-[(2-aminophenyl)sulfanyl]phenol: Similar structure with a different substitution pattern.

Uniqueness

2-Amino-5-[(2-aminophenyl)sulfanyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

27848-32-4

Molekularformel

C12H12N2OS

Molekulargewicht

232.30 g/mol

IUPAC-Name

2-amino-5-(2-aminophenyl)sulfanylphenol

InChI

InChI=1S/C12H12N2OS/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7,15H,13-14H2

InChI-Schlüssel

RSEPVPPTIDNGLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)SC2=CC(=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.